2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine

Description

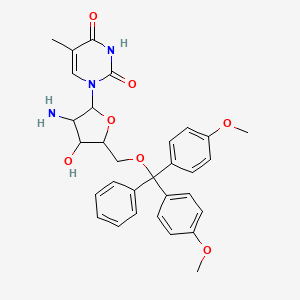

2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine is a modified nucleoside derivative with three key structural features:

- 5-Methyl substitution on the uracil base, enhancing base-pairing stability and resistance to enzymatic degradation.

- 2'-Amino group replacing the 2'-hydroxyl in the ribose sugar, which improves nuclease resistance and enables selective functionalization (e.g., conjugation with targeting ligands or fluorophores).

- 5'-O-(4,4'-dimethoxytrityl) (DMTr) protection, a standard strategy in oligonucleotide synthesis to block the 5'-hydroxyl during solid-phase synthesis .

This compound is primarily used as a building block in antisense oligonucleotide (ASO) synthesis, where its amino group facilitates post-synthetic modifications. Its molecular formula is C₃₄H₃₈N₄O₇, with a molecular weight of 638.69 g/mol (calculated from structural analogs in ).

Structure

3D Structure

Properties

Molecular Formula |

C31H33N3O7 |

|---|---|

Molecular Weight |

559.6 g/mol |

IUPAC Name |

1-[3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C31H33N3O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18,32H2,1-3H3,(H,33,36,37) |

InChI Key |

TUSABYUHVBHWDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

Workup and Isolation

-

The reaction mixture is diluted with ethyl acetate, washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated.

-

Purification : Silica gel column chromatography (ethyl acetate/methanol = 10:1) yields 5'-O-DMT-2'-deoxy-5-methyluridine with ≥90% efficiency.

Introduction of the 2'-Amino Group

The 2'-hydroxyl group is converted to an amine via a two-step azide intermediate pathway.

Azide Formation

Azide Reduction to Amine

-

Reagents : Triphenylphosphine (PPh₃, 3 equiv) in tetrahydrofuran (THF)/water (4:1).

-

Temperature : 60°C.

-

Duration : 6 hours.

Critical Challenges and Optimization Strategies

Regioselectivity and Side Reactions

-

Competing 3'-OH reactivity : The 3'-hydroxyl can undergo unintended tritylation or azidation. Using bulky protecting groups (e.g., tert-butyldimethylsilyl) on the 3'-OH before DMT protection minimizes this.

-

Incomplete azide reduction : Excess PPh₃ and extended reaction times ensure full conversion to the amine.

Stability of the DMT Group

-

Acid sensitivity : The DMT group is susceptible to cleavage under acidic conditions. Reactions involving azides or amines require pH monitoring to maintain neutrality.

Purification and Analytical Characterization

Chromatographic Purification

Spectroscopic Validation

-

¹H NMR : Key signals include δ 3.3 ppm (DMT methoxy protons) and δ 6.2 ppm (anomeric proton of ribose).

-

Mass spectrometry : ESI-MS ([M+H]⁺ expected m/z: 560.6) confirms molecular weight.

Industrial-Scale Considerations

Cost-Effective Reagents

Yield Optimization

-

Batch size effects : Scaling from 5 g to 1 kg maintains 85–90% yield by optimizing stirring rates and heating uniformity.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (mg) | Industrial-Scale (kg) |

|---|---|---|

| Reaction Time | 42–48 hours | 36–40 hours |

| Yield | 85–90% | 82–87% |

| Purity (HPLC) | ≥97% | ≥95% |

| Cost per gram | $120–150 | $40–60 |

Chemical Reactions Analysis

Types of Reactions

2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in nucleic acid synthesis and other applications .

Scientific Research Applications

Antitumor Applications

The primary application of 2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine lies in its antitumor properties . Research indicates that this compound can interfere with nucleic acid synthesis, thereby inhibiting the proliferation of cancer cells. It has shown promising results in various studies related to cancer therapy:

- Mechanism of Action : The compound may inhibit enzymes such as DNA polymerases and RNA polymerases, leading to reduced replication rates in target cells .

Antiviral Applications

In addition to its antitumor effects, this modified nucleoside has potential applications in antiviral therapies . Its structural modifications allow it to mimic natural nucleosides effectively, which can be beneficial in developing antiviral agents that target viral replication processes.

Synthesis Techniques

The synthesis of this compound typically involves several key steps to ensure high purity and yield suitable for biological applications. Techniques often include:

- Protection and deprotection strategies.

- Use of phosphoramidite chemistry for incorporation into oligonucleotides .

Case Studies

Several studies have documented the biological activities of this compound:

- Antitumor Efficacy : In vitro studies have demonstrated significant cytotoxic effects against various human tumor cell lines. For example, a study reported IC50 values indicating effective inhibition of cancer cell growth .

- Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor for specific enzymes involved in nucleic acid synthesis, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of 2’-Amino-2’-deoxy-5’-O-(4,4’-dimethoxytrityl)-5-methyluridine involves its incorporation into nucleic acids. The amino group at the 2’ position allows for the formation of stable hydrogen bonds with complementary nucleotides, enhancing the stability and specificity of nucleic acid interactions. The DMT protecting group facilitates the selective deprotection and coupling of nucleotides during oligonucleotide synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Features of DMTr-Protected Nucleosides

Table 2: Functional Comparisons

Biological Activity

2'-Amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral treatments. This compound is a purine nucleoside analog, which means it mimics the structure of natural nucleosides and can interfere with nucleic acid synthesis and function.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- An amino group at the 2' position

- A methyl group at the 5' position

- A dimethoxytrityl protecting group at the 5' hydroxyl

Antitumor Activity

Research indicates that purine nucleoside analogs like this compound exhibit broad antitumor activity. These compounds can inhibit DNA synthesis in cancer cells, leading to reduced cell proliferation. The mechanism of action typically involves the incorporation of these analogs into DNA or RNA, disrupting normal nucleic acid function.

Table 1: Antitumor Activity of Nucleoside Analogs

Antiviral Activity

In addition to its antitumor properties, this compound also shows promise as an antiviral agent. Studies suggest that modifications to nucleosides can enhance their efficacy against viral infections by mimicking natural substrates required for viral replication.

Case Study: Antiviral Efficacy

In a study examining various nucleoside analogs against viral pathogens, this compound demonstrated significant inhibition of viral replication in vitro. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in viral load.

Stability and Reactivity

The presence of amino groups in nucleoside structures can significantly influence their stability and reactivity. Research has shown that the introduction of amino groups at specific positions can enhance the stability of DNA duplexes formed with these modified nucleosides.

Table 2: Stability Comparison of Modified Nucleosides

Q & A

Basic: What is the role of the 4,4'-dimethoxytrityl (DMT) group in the synthesis of 2'-amino-2'-deoxy-5'-O-(4,4'-dimethoxytrityl)-5-methyluridine?

Methodological Answer:

The DMT group protects the 5'-hydroxyl during nucleoside synthesis, enabling selective deprotection in solid-phase oligonucleotide assembly. Key steps include:

- Tritylation : Reacting the hydroxyl group with DMT-Cl in anhydrous pyridine, catalyzed by DMAP (4-dimethylaminopyridine) at 0°C under argon .

- Purification : Silica gel chromatography with gradients of ethyl acetate/hexane/triethylamine (e.g., 200:100:1 v/v) to isolate the DMT-protected intermediate .

- Deprotection : Controlled acidic conditions (e.g., 80% acetic acid) to remove the DMT group post-synthesis .

Advanced: How can researchers optimize the introduction of the 2'-amino group while minimizing side reactions?

Methodological Answer:

The 2'-amino group is typically introduced via:

- Azide Intermediates : Mesylation of the 2'-OH followed by displacement with lithium azide in DMF. Subsequent reduction (e.g., Staudinger reaction or catalytic hydrogenation with Pd/C in ethanol) yields the amine .

- Critical Parameters :

- Monitoring : TLC (Rf ~0.3 in ethyl acetate/hexane) and LC-MS to track azide-to-amine conversion .

Basic: What analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ at m/z 562.59 for DMT-protected analogs) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) to assess purity (>98%) .

Advanced: How does the 2'-amino modification influence DNA polymerase interactions in primer extension assays?

Methodological Answer:

- Steric and Electronic Effects : The 2'-amino group alters sugar pucker, potentially reducing incorporation efficiency by DNA polymerases (e.g., Klenow fragment) .

- Experimental Design :

- Data Interpretation : Lower band intensity at incorporation sites indicates polymerase stalling .

Basic: What are common challenges in purifying DMT-protected intermediates, and how are they addressed?

Methodological Answer:

- Hydrophobicity : The DMT group increases hydrophobicity, complicating aqueous workup.

- Chromatography Optimization :

- Alternative Methods : Precipitation in cold methanol/ether (1:5 v/v) for bulk removal of unreacted reagents .

Advanced: What strategies mitigate instability of the 2'-amino group under acidic or oxidative conditions?

Methodological Answer:

- Protection Schemes :

- Stability Assays : Accelerated aging studies (40°C, 75% humidity) with HPLC monitoring to quantify degradation products .

Basic: How is the 5-methyluridine moiety synthesized and integrated into the final compound?

Methodological Answer:

- Base Modification : Direct methylation of uridine at C5 using methyl iodide in DMF, catalyzed by NaH .

- Coupling : Phosphoramidite chemistry (e.g., 5'-O-DMT-5-methyluridine-3'-CE phosphoramidite) for automated oligonucleotide synthesis .

- Validation : MALDI-TOF MS to confirm correct mass addition (Δm/z = 14 for methyl group) .

Advanced: Can this compound be used in click chemistry for bioconjugation? What are the limitations?

Methodological Answer:

- Azide-Alkyne Cycloaddition : Incorporate alkyne-modified 2'-amino groups (e.g., propargylamine derivatives) for Cu(I)-catalyzed "click" reactions .

- Limitations :

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicity : Avoid inhalation/contact with azide intermediates (potential mutagenicity) .

- Handling : Use argon/vacuum lines for moisture-sensitive steps (e.g., DMT-Cl reactions) .

- Waste Disposal : Quench azides with aqueous NaNO2/HCl before disposal to prevent explosive hazards .

Advanced: How does the DMT group influence oligonucleotide solubility during solid-phase synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.